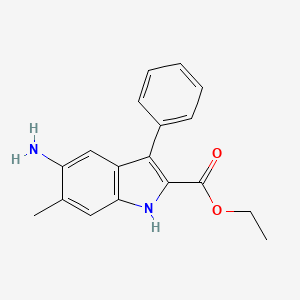

5-amino-6-metil-3-fenil-1H-indol-2-carboxilato de etilo

Descripción general

Descripción

“Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and are important types of molecules and natural products . They are used as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

Indoles can be synthesized using various methods, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

The molecular structure of indole derivatives is aromatic in nature, similar to the benzene ring. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Indole is an important heterocyclic system that provides the skeleton to many compounds .Chemical Reactions Analysis

Indole derivatives show various biologically vital properties . The construction of indoles as a moiety in selected alkaloids has attracted the attention of the chemical community . Various methods have been reported for the synthesis of indoles .Physical and Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . They contain a benzenoid nucleus and have 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .Aplicaciones Científicas De Investigación

Tratamiento del Cáncer

Los derivados del indol, como el 5-amino-6-metil-3-fenil-1H-indol-2-carboxilato de etilo, han sido estudiados extensivamente por su potencial en el tratamiento de varios tipos de cáncer. Pueden interferir con la proliferación celular e inducir la apoptosis en las células cancerosas. La capacidad del compuesto para dirigirse a vías específicas involucradas en el crecimiento de las células cancerosas lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos contra el cáncer .

Actividad Antimicrobiana

Estos compuestos han demostrado eficacia contra una gama de infecciones microbianas. Al interrumpir las paredes celulares o interferir con el proceso de replicación de los microbios, los derivados del indol sirven como base para desarrollar nuevos agentes antimicrobianos, que son cruciales en la lucha contra las cepas resistentes a los antibióticos .

Trastornos Neurológicos

La investigación ha indicado que los derivados del indol pueden desempeñar un papel en la neuroprotección y el tratamiento de los trastornos neurológicos. Sus efectos moduladores sobre los neurotransmisores y los neuroreceptores abren posibilidades para tratar afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de los derivados del indol son beneficiosas en el tratamiento de enfermedades inflamatorias crónicas. Actúan inhibiendo la producción de citocinas proinflamatorias y modulando la respuesta inmunitaria, lo que puede ayudar en afecciones como la artritis y el asma .

Manejo de la Diabetes

Estos compuestos han mostrado potencial en el manejo de la diabetes al influir en la secreción de insulina y el metabolismo de la glucosa. Su capacidad para modular las vías metabólicas los hace valiosos para desarrollar nuevos medicamentos antidiabéticos .

Propiedades Antivirales

Se ha informado que los derivados del indol exhiben actividades antivirales. Pueden inhibir la replicación de los virus al dirigirse a proteínas específicas involucradas en el ciclo de vida viral, lo que los convierte en candidatos potenciales para el desarrollo de fármacos antivirales .

Aplicaciones Agrícolas

En la agricultura, los derivados del indol se utilizan para sintetizar hormonas de crecimiento vegetal y proteger los cultivos de plagas y enfermedades. Su papel en la mejora de la resistencia de las plantas y la regulación del crecimiento es significativo para mejorar el rendimiento y la calidad de los cultivos .

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.

Mode of Action

The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, reflecting their wide range of potential biological activities. These effects can include everything from antiviral activity to anticancer effects .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. For example, certain indole derivatives need to be stored in a dark place to maintain their stability .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate, have been shown to inhibit certain enzymes involved in inflammatory pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, certain enzymes may catalyze the conversion of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate into metabolites that exhibit enhanced biological activity or reduced toxicity .

Transport and Distribution

The transport and distribution of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. For instance, ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate may accumulate in the nucleus, where it can interact with DNA or transcription factors to modulate gene expression .

Subcellular Localization

The subcellular localization of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-22-18(21)17-16(12-7-5-4-6-8-12)13-10-14(19)11(2)9-15(13)20-17/h4-10,20H,3,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMPAQFGUKVZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C(=C2)N)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

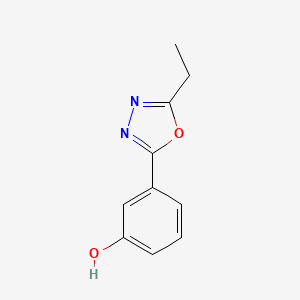

![1-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1387432.png)

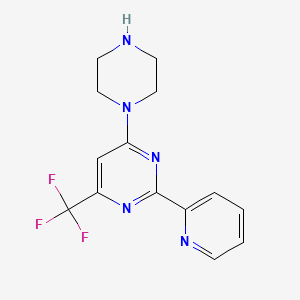

![N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1387441.png)

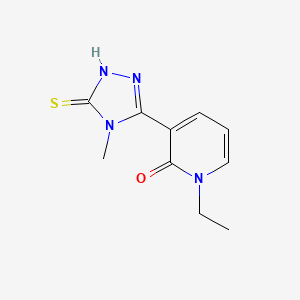

![(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1387449.png)

![4-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1387450.png)